molecular formula C9H9BrN2O B8211774 3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one

3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one

Cat. No.: B8211774
M. Wt: 241.08 g/mol
InChI Key: YGVGFEMTDHLYIK-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one is a heterocyclic compound with the molecular formula C9H9BrN2O. This compound is characterized by a bromine atom attached to a bicyclic structure containing nitrogen atoms. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one typically involves multiple steps. One common method includes the chlorination of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinoline, followed by bromination using hydrobromic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step procedures as in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinoline
  • 4-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinoline

Uniqueness

3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one is unique due to its specific bromine substitution and the bicyclic structure, which confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

3-bromo-5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-4-6-2-1-3-8(13)12-9(6)11-5-7/h4-5H,1-3H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVGFEMTDHLYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC(=O)C1)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 10% solution of bromine (0.57 mL, 11.1 mmole) in CH2Cl2 was added dropwise over 1 hr to a solution of 5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one (1.20 g, 7.4 mmole) in CH2Cl2 at RT. The mixture was stirred at RT overnight, then was concentrated in vacuo. The residue was diluted with 10% Na2CO3 and extracted with EtOAc. The combined organics were dried over Na2SO4 and concentrated. Flash chromatography on silica gel (EtOAc) gave the title compound (1.00 g, 56%) as a light yellow solid after drying in vacuo: MS (ES) m/e 241/243.
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1.2 g
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56%

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